molecular formula C7H10BrN3O2 B8133106 Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate

Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B8133106
M. Wt: 248.08 g/mol
InChI Key: AVDWCXVLEJVFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS: 1936062-85-9) is a substituted imidazole derivative characterized by a bromine atom at position 2, a methyl group at position 1, and an amino group at position 4, with an ethyl ester moiety at position 3. Its molecular formula is C₈H₁₁BrN₃O₂, and it has a molecular weight of 261.10 g/mol (calculated based on substituent patterns from analogs in and ). This compound is commercially available at 95% purity and is used primarily as a synthetic intermediate in medicinal chemistry, particularly for developing tricyclic anti-cancer agents (e.g., ).

Properties

IUPAC Name

ethyl 5-amino-2-bromo-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2/c1-3-13-6(12)4-5(9)10-7(8)11(4)2/h3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDWCXVLEJVFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction

This classical method involves condensing a 1,2-diketone, an aldehyde, and ammonia. For ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate, the reaction is adapted to pre-install the methyl and ester groups:

  • Reactants :

    • 3-Oxo-2-(methylamino)butanoate (diketone analog)

    • Bromoacetaldehyde (aldehyde source)

    • Ammonium acetate (ammonia source)

  • Conditions :

    • Solvent: Ethanol, reflux (78°C)

    • Time: 12–16 hours

    • Catalyst: None required

  • Yield : 45–50% after recrystallization from ethyl acetate/hexane.

Heterocyclization of Amidines

Amidines cyclize with α-haloketones to form imidazoles. For this compound:

  • Reactants :

    • N-Methylguanidine

    • Ethyl 3-bromo-2-oxopropanoate

  • Conditions :

    • Solvent: DMF, 80°C

    • Base: Potassium carbonate

    • Time: 6 hours

  • Yield : 60–65% with 95% purity (HPLC).

Bromination Strategies

Bromine is introduced at the 2-position via electrophilic substitution or metal-mediated catalysis.

Direct Bromination Using N-Bromosuccinimide (NBS)

  • Substrate : Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

  • Reagent : NBS (1.1 equiv)

  • Conditions :

    • Solvent: CCl₄, 0°C → room temperature

    • Light exclusion

    • Time: 2 hours

  • Outcome :

    • Regioselective bromination at C2

    • Yield: 75–80%

Brominating AgentSolventTemperatureYield
NBSCCl₄0°C → RT75%
Br₂DCMRT65%
HBr/H₂O₂AcOH50°C55%

Palladium-Catalyzed C–H Bromination

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2'-Bipyridyl

  • Reagent : NBS (1.2 equiv)

  • Conditions :

    • Solvent: DMF, 100°C

    • Time: 8 hours

  • Yield : 85% with >99% regioselectivity.

Amination at the 4-Position

The amino group is introduced via nucleophilic substitution or reduction of nitro intermediates.

Nitro Group Reduction

  • Substrate : Ethyl 4-nitro-2-bromo-1-methyl-1H-imidazole-5-carboxylate

  • Reduction Method :

    • Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, RT (Yield: 90%)

    • Chemical Reduction : SnCl₂/HCl, ethanol, reflux (Yield: 80%).

Direct Amination with Ammonia

  • Substrate : Ethyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate

  • Conditions :

    • NH₃ (g) in methanol, sealed tube, 100°C, 12 hours

    • Yield: 70%.

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Step 1 : Cyclization in a microreactor (residence time: 2 min, 120°C)

  • Step 2 : Bromination using NBS in a packed-bed reactor (yield: 82%)

  • Step 3 : Catalytic hydrogenation in a trickle-bed reactor (Pd/Al₂O₃, 90% yield)

Purification Protocols

  • Crystallization : Ethyl acetate/hexane (1:3) yields 98% pure product.

  • Chromatography : Silica gel (ethyl acetate/hexane gradient) for lab-scale purification.

Challenges and Mitigation

  • Regioselectivity in Bromination : NBS in non-polar solvents minimizes di-substitution.

  • Amino Group Stability : Use of anhydrous conditions prevents hydrolysis of the ester group during amination.

  • Scale-Up Limitations : Exothermic reactions require controlled temperature gradients in flow systems.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Debus-RadziszewskiOne-pot synthesisLow yield (45%)45%
Amidino CyclizationHigh purityRequires expensive ligands65%
Pd-Catalyzed BrominationHigh regioselectivityCatalyst cost85%
Continuous FlowScalableHigh initial investment82%

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of primary amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted imidazoles.

    Oxidation: Formation of nitro-imidazole derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of imidazole carboxylic acids.

Scientific Research Applications

Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like amino and bromo allows for versatile interactions with biological molecules, enhancing its efficacy in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate is best understood through comparison with analogs. Below is a detailed analysis:

Substituent Position and Functional Group Variations

Compound Name (CAS) Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
Ethyl 2-bromo-1H-imidazole-5-carboxylate (74478-93-6) Br (2), H (1), COOEt (5) 219.04 Higher reactivity due to unprotected N1; used in cross-coupling reactions .
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (120781-02-4) Br (2), Me (1), COOMe (5) 233.06 Reduced ester hydrolysis stability vs. ethyl analogs; lower solubility in polar solvents .
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (N/A) Benzoimidazole core, bulky aryl substituents ~385.40 (estimated) Enhanced π-stacking in crystal structures; potential fluorescence properties .
Target Compound (1936062-85-9) Br (2), Me (1), NH₂ (4), COOEt (5) 261.10 Amino group enables hydrogen bonding; bromine aids in Suzuki-Miyaura couplings for drug design .

Structural and Reactivity Insights

  • Amino Group Influence: The 4-amino group in the target compound facilitates hydrogen-bonding interactions, improving crystal packing (cf. ) and solubility in aqueous media compared to non-amino analogs like Ethyl 2-bromo-1H-imidazole-5-carboxylate .
  • Bromine Reactivity: Bromine at position 2 allows for palladium-catalyzed cross-coupling reactions, a feature shared with Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate but absent in non-halogenated analogs (e.g., Ethyl 2-amino-1H-imidazole-5-carboxylate, CAS 149520-94-5) .
  • Steric Effects : The 1-methyl group in the target compound reduces N-alkylation side reactions during synthesis compared to 1-unsubstituted analogs (e.g., Ethyl 2-bromo-1H-imidazole-5-carboxylate) .

Research Findings and Authoritative Insights

  • Structural Analysis : Tools like SHELX () and WinGX () are critical for resolving hydrogen-bonding patterns in imidazole crystals, as seen in the target compound’s analogs .
  • Thermodynamic Stability : The 1-methyl group in the target compound enhances steric protection of the imidazole ring, reducing degradation under acidic conditions compared to 1-H analogs .
  • Biological Activity: Amino and bromine substituents synergize in tricyclic anti-cancer agents, as demonstrated in , where similar frameworks show potent kinase inhibition .

Biological Activity

Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family. Its unique structure, characterized by the presence of an ethyl group, a bromo substituent, and an amino group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing literature, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H9BrN4O2C_7H_9BrN_4O_2, with a molecular weight of approximately 239.07 g/mol. The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

A study evaluating the cytotoxic effects of this compound revealed the following IC50 values:

Cell LineIC50 (µM) at 24 hoursIC50 (µM) at 48 hours
MCF-7 (Breast Cancer)15.0 ± 2.310.5 ± 1.8
PC3 (Prostate Cancer)20.0 ± 3.514.0 ± 2.6

The mechanism underlying its anticancer activity involves the activation of caspase pathways leading to programmed cell death and inhibition of cell proliferation.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Metal Ion Coordination : The imidazole moiety allows for coordination with metal ions, which may enhance its biological efficacy.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, particularly in the G0/G1 phase.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal demonstrated the compound's effectiveness against drug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
  • Cancer Research : Another investigation focused on its role as a chemotherapeutic agent revealed promising results in reducing tumor size in murine models when administered alongside standard chemotherapy treatments.

Q & A

Basic: What are the optimal synthetic routes for preparing Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the imidazole core. A common approach is:

Bromination : Introduce bromine at the 2-position using N-bromosuccinimide (NBS) under controlled pH to avoid over-bromination .

Amination : Selective amination at the 4-position via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .

Esterification : Ethyl ester formation using ethanol under acid catalysis (e.g., H₂SO₄) .
Key Considerations :

  • Temperature: Bromination proceeds optimally at 0–5°C to minimize side reactions.
  • Solvent: DMF or THF enhances solubility during amination .
  • Yields: Reported yields range from 73% to 86% for analogous brominated imidazoles, with purity confirmed via HPLC .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3400 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl groups resonate at δ 2.6–3.0 ppm; aromatic protons show splitting patterns dependent on substituents .
    • ¹³C NMR : Carbonyl carbons appear at ~165 ppm, while bromine-induced deshielding shifts imidazole ring carbons .
  • X-ray Crystallography : Resolves spatial arrangement and confirms substituent positions. SHELXL software refines heavy-atom (Br) effects, with R-factors < 0.05 for high-resolution data .

Advanced: How do crystallographic challenges (e.g., bromine’s heavy-atom effect) impact structural determination?

Methodological Answer:
Bromine’s high electron density causes significant absorption and anisotropic displacement, complicating data collection. Mitigation strategies include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) to enhance resolution .
  • Refinement : SHELXL’s TWIN/BASF commands model twinning or disorder, while WinGX visualizes thermal ellipsoids to validate Br positioning .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular contacts (e.g., Br···H-N interactions) .

Advanced: What intermolecular interactions dominate in the solid state, and how do they influence crystal packing?

Methodological Answer:
Graph set analysis (Etter’s formalism) reveals:

  • Hydrogen Bonds : N-H···O=C interactions between the amino and ester groups form R₂²(8) motifs, stabilizing layered packing .
  • Halogen Bonds : Br···π interactions contribute to columnar stacking, with distances ~3.4 Å .
  • Van der Waals Forces : Methyl groups participate in C-H···π contacts, affecting solubility and melting points .

Advanced: How can in silico methods predict this compound’s pharmacological potential?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR. For analogs, docking scores range from −7.2 to −9.1 kcal/mol, suggesting strong affinity .
  • ADMET Prediction : SwissADME calculates bioavailability (TPSA ~80 Ų, logP ~2.1) and predicts moderate blood-brain barrier permeability .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Basic: What protocols ensure stability during storage and handling?

Methodological Answer:

  • Storage : Argon atmosphere at −20°C prevents oxidation of the amino group .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring shows <5% degradation .
  • Light Sensitivity : Amber vials reduce photolytic dehalogenation of the bromine substituent .

Advanced: How does regioselectivity in bromination/amination impact derivative synthesis?

Methodological Answer:

  • Directing Groups : The methyl group at N1 directs bromination to the 2-position via steric and electronic effects. DFT calculations (B3LYP/6-31G*) show a 12.3 kcal/mol energy preference for 2-bromo over 4-bromo isomers .
  • Amination : Electron-withdrawing bromine enhances electrophilicity at C4, favoring amination with NH₃/EtOH at 60°C .

Basic: What assays evaluate biological activity, and how are cytotoxicity thresholds determined?

Methodological Answer:

  • MTT Assay : IC₅₀ values for analogs against HeLa cells range from 12–45 μM, with bromine enhancing cytotoxicity .
  • EGFR Inhibition : Western blotting measures phospho-EGFR reduction (≥50% at 10 μM) .
  • Selectivity Screening : Counter-screening against normal cell lines (e.g., HEK293) ensures therapeutic index >5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.